2-Pyridinemethanol hydrochloride

Descripción general

Descripción

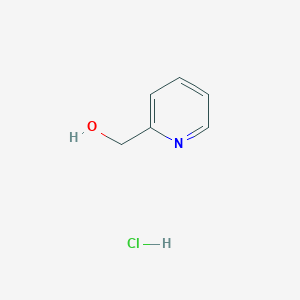

2-Pyridinemethanol hydrochloride is a chemical compound with the molecular formula C6H8ClNO . It is also known by other names such as 2-Pyridinylmethanol hydrochloride and Pyridin-2-ylmethanol hydrochloride . It has an average mass of 145.587 Da and a monoisotopic mass of 145.029449 Da .

Synthesis Analysis

The synthesis of 2-Pyridinemethanol hydrochloride and similar compounds has been a subject of research due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of 2-Pyridinemethanol hydrochloride consists of a pyridine ring attached to a methanol group . The presence of the hydrochloride group makes it a salt, which can influence its physical and chemical properties.Aplicaciones Científicas De Investigación

Synthesis and Intermediate Uses

2-Pyridinemethanol hydrochloride serves as a significant intermediate in various chemical syntheses. It's particularly noted for its role in the production of cardiovascular disease treatment intermediates and other important drug intermediates. The synthesis of 2-pyridinemethanol involves using 2-methylpyridine as the raw material, followed by processes like oxidation, rearrangement, acylation, and hydrolysis (L. Hui, 2009).

Volumetric Properties in Aqueous Solutions

Research has compared the volumetric properties of 2-pyridinemethanol with other pyridine and piperidine derivatives in aqueous media. This study is significant in understanding the physical properties of these compounds in solutions, which can be crucial for their application in various industrial processes (I. Kul, K. Bhat, M. Hums, Michael R. Miller, Sevil Sener, 2013).

Photocatalytic Degradation

2-Pyridinemethanol hydrochloride's derivatives, such as substituted pyridines, are used extensively in manufacturing pesticides, drugs, and industrial solvents. Understanding the kinetics and mechanisms of their photolytic and photocatalytic degradation is vital for environmental management, particularly in wastewater treatment (D. R. Stapleton, I. Konstantinou, D. Mantzavinos, D. Hela, M. Papadaki, 2010).

Optical Particle Counters

In a unique application, 2-pyridinemethanol aqueous solutions have been used for refractive index matching in optical particle counters. This use is particularly relevant in the study of particle counting instruments and their response to particles of low optical contrast, like aggregated protein particles (Zhishang Hu, D. Ripple, 2014).

Oxidation Studies

The oxidation of 2-pyridinemethanol by chromium(VI) in acidic aqueous media has been studied to understand the reaction mechanisms and kinetics. Such studies are crucial in inorganic chemistry and can provide insights into redox reactions involving similar compounds (E. Kita, G. Uścińska, 2003).

Spectroscopic Studies

Metal-Organic Frameworks

2-Pyridinemethanol hydrochloride is used in the synthesis of metal-organic frameworks (MOFs) via emissive metal-carboxylate zwitterion intermediates. MOFs have numerous potential applications, including gas storage, catalysis, and drug delivery (M. Armaghan, Xiu-Juan Shang, Yan-Qiu Yuan, D. Young, Wen-Hua Zhang, T. Hor, J. Lang, 2015).

Safety and Hazards

2-Pyridinemethanol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The synthesis of 2-Pyridinemethanol hydrochloride and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The wide utilities and waves of interest on the 2-pyridone as a key heterocycle have encouraged researchers to look for new developments in the synthesis of 2-pyridone in recent years .

Propiedades

IUPAC Name |

pyridin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOLIFIQJUSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinemethanol hydrochloride | |

CAS RN |

6329-89-1 | |

| Record name | 6329-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)

![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)

![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)